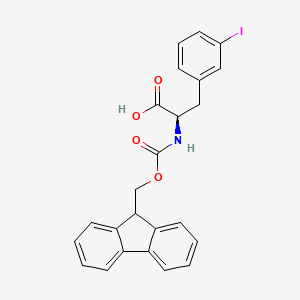

Fmoc-3-iodo-D-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKOJXLIQFVOGC-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673990 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478183-67-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-iodo-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-3-iodo-D-phenylalanine: A Cornerstone for Advanced Peptide Synthesis and Radiopharmaceutical Development

Prepared by a Senior Application Scientist

Executive Summary

Fmoc-3-iodo-D-phenylalanine is a specialized amino acid derivative that has become an invaluable tool for researchers and scientists in the fields of peptide chemistry, drug discovery, and molecular imaging. Its unique trifecta of structural features—the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group, the unnatural D-enantiomeric configuration, and the strategically positioned iodine atom—provides a versatile platform for synthesizing peptides with enhanced stability, novel functionalities, and capabilities for radio-tagging. This guide offers a comprehensive overview of its properties, synthesis, applications, and the technical considerations essential for its effective use in the laboratory.

Introduction: The Strategic Advantage of a Tri-functional Building Block

In the landscape of peptide science, the ability to introduce specific modifications into a peptide sequence is paramount for modulating its biological activity, stability, and pharmacokinetic profile. This compound emerges as a superior building block due to the distinct contributions of its core components:

-

The Fmoc Protecting Group: As the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), the Fmoc group provides robust protection for the alpha-amino group.[1][2] Its key advantage is its lability to mild basic conditions (e.g., piperidine), which allows for sequential deprotection and amino acid coupling without degrading acid-sensitive linkers or side-chain protecting groups, a strategy known as orthogonal protection.[2][3]

-

The D-Configuration: Peptides constructed from natural L-amino acids are often susceptible to rapid degradation by endogenous proteases. The incorporation of unnatural D-amino acids, such as D-phenylalanine, introduces a profound steric hindrance that renders the adjacent peptide bonds resistant to enzymatic cleavage. This significantly enhances the in-vivo half-life and bioavailability of peptide-based therapeutics.

-

The Iodine Atom: The iodine atom at the meta-position of the phenyl ring is the most distinguishing feature. It serves multiple, critical roles:

-

A Handle for Radiolabeling: It provides a direct site for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), crucial for developing diagnostic imaging agents (SPECT, PET) and targeted radiotherapeutics.[1][4]

-

A Steric and Hydrophobic Probe: As a large, lipophilic atom, iodine can be used to probe steric tolerance within receptor binding pockets and enhance hydrophobic interactions, potentially increasing binding affinity and potency.

-

A Precursor for Cross-Coupling: The carbon-iodine bond can participate in various palladium-catalyzed cross-coupling reactions, allowing for further post-synthetic modification of the peptide on the solid support or in solution.

-

This combination of features makes this compound a highly sought-after reagent for developing next-generation peptide drugs, diagnostic agents, and research tools.[1][4]

Physicochemical and Handling Data

Precise knowledge of a reagent's properties is fundamental to its successful application. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 478183-67-4 | [1][5][6][7][8][9] |

| Molecular Formula | C₂₄H₂₀INO₄ | [1][5][7][8][9] |

| Molecular Weight | 513.32 g/mol (also reported as 513.4 g/mol ) | [1][5][7][9] |

| Appearance | Off-white powder/solid | [1][4][7] |

| Purity | ≥95-98% (typically by HPLC) | [1][7][8][9] |

| Melting Point | 147-152 °C | [1][10] |

| Optical Rotation | [a]D25 = +19 ± 2º (c=1 in DMF) | [1] |

| Synonyms | Fmoc-D-Phe(3-I)-OH, FMOC-M-IODO-D-PHE-OH | [1][6][11] |

| Storage Conditions | Store at 0-8 °C, keep dry and tightly sealed. | [1][10] |

Safety and Handling

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5][12]

-

Inhalation/Contact: Avoid inhaling dust or allowing the compound to contact skin and eyes.[5][13] In case of contact, wash the affected area thoroughly with water.[11]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, especially when dealing with fine powders, to minimize exposure.[12]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.[5]

Core Applications in Research and Development

The utility of this compound spans from fundamental peptide chemistry to advanced clinical applications.

Solid-Phase Peptide Synthesis (SPPS)

The primary application is as a building block in Fmoc-based SPPS.[1] The workflow for its incorporation is a self-validating system of repeated, high-yield chemical cycles. The causality behind this process is the orthogonal nature of the protecting groups, ensuring that only the desired reaction occurs at each step.

A detailed, step-by-step methodology is outlined below, followed by a visual diagram of the process.

Caption: Workflow for SPPS incorporation.

-

Resin Swelling: The peptide-resin from the previous cycle is washed and swollen in dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc group on the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes. This step is critical as it liberates the free amine required for the next coupling reaction.

-

Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove residual piperidine and byproducts.

-

Activation: In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM). This activation step converts the carboxylic acid into a highly reactive ester, primed for aminolysis.

-

Coupling: The activated amino acid solution is added to the deprotected peptide-resin. The reaction is allowed to proceed for 1-2 hours to ensure the formation of the new peptide bond. A colorimetric test (e.g., Kaiser test) can be performed to confirm the complete consumption of free amines.

-

Washing: The resin is again washed extensively with DMF and DCM to remove excess reagents and byproducts, yielding the elongated peptide chain, now N-terminally protected with the Fmoc group of the newly added iodophenylalanine.

-

Repetition: This cycle is repeated for each subsequent amino acid in the desired sequence.

Radiopharmaceutical Development

The presence of iodine makes this amino acid derivative a prime candidate for radiolabeling.[1][4] Peptides containing this residue can be readily labeled with radioactive iodine isotopes for use in:

-

Diagnostic Imaging: Using gamma-emitters like ¹²³I for Single Photon Emission Computed Tomography (SPECT).

-

Preclinical Research: Using ¹²⁵I for in-vitro assays (e.g., autoradiography, RIA) and in-vivo biodistribution studies.

-

Targeted Radionuclide Therapy: Using beta-emitters like ¹³¹I to deliver a cytotoxic radiation dose specifically to tumor cells that express the target receptor for the peptide.

Drug Design and Medicinal Chemistry

The introduction of 3-iodo-D-phenylalanine can profoundly influence a peptide's pharmacological properties.[14] The fluorine atom in analogous compounds like Fmoc-D-3-F-Phenylalanine is known to enhance metabolic stability and binding affinity; the larger iodine atom can be expected to have an even more pronounced steric and hydrophobic effect, which can be strategically exploited in drug design.[14][15] This makes it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing peptide leads.[1]

Conclusion: A Versatile and Enabling Reagent

This compound is more than a simple amino acid derivative; it is a sophisticated chemical tool that empowers researchers to push the boundaries of peptide science. Its well-defined physicochemical properties, combined with its strategic utility in enhancing proteolytic stability, enabling radiolabeling, and modulating pharmacological activity, secure its role as a critical component in the development of advanced therapeutics and diagnostic agents. The robust and validated protocols for its use in SPPS ensure its reliable incorporation, providing a solid foundation for innovation in academic and industrial laboratories alike.

References

-

ChemBK. (2024). fmoc-d-3-iodophenylalanine - Introduction. Retrieved from [Link]

-

BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P94764]. Retrieved from [Link]

- Safety Data Sheet. (n.d.). N-Fmoc-3-methyl-D-phenylalanine.

-

Oakwood Chemical. (n.d.). This compound, min 95%. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis. Retrieved from [Link]

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

National Institutes of Health (NIH). (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Peptide Synthesis Efficiency with Fmoc-D-3-F-Phenylalanine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. chemimpex.com [chemimpex.com]

- 5. bio-fount.com [bio-fount.com]

- 6. parchem.com [parchem.com]

- 7. FMOC-D-3-IODOPHENYLALANINE | CymitQuimica [cymitquimica.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. calpaclab.com [calpaclab.com]

- 10. This compound | 478183-67-4 [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. peptide.com [peptide.com]

- 13. chembk.com [chembk.com]

- 14. nbinno.com [nbinno.com]

- 15. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-3-iodo-D-phenylalanine

Foreword: The Strategic Value of Non-Canonical Amino Acids

In the landscape of modern peptide chemistry and drug development, the site-specific incorporation of non-canonical amino acids (ncAAs) has become a cornerstone of innovation. These unique building blocks allow for the introduction of novel chemical functionalities, conformational constraints, and biophysical probes into peptide and protein scaffolds. Fmoc-3-iodo-D-phenylalanine is a particularly valuable ncAA, prized for its utility in creating peptides with enhanced properties.[][2] The presence of the D-enantiomer can confer resistance to enzymatic degradation, while the iodine atom serves as a versatile handle for bioconjugation, a heavy atom for X-ray crystallography, and a precursor for radiolabeling in diagnostic and therapeutic applications.[3][4][5][6]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous purification of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the self-validating quality control systems required to produce material suitable for the most demanding applications, such as Solid-Phase Peptide Synthesis (SPPS).

Part 1: A Two-Stage Synthetic Strategy

The synthesis of this compound is most reliably achieved through a two-part strategy. First, the precursor, 3-iodo-D-phenylalanine, is synthesized via a regioselective iodination reaction. Second, the α-amino group of this precursor is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group.

Caption: Purification and Quality Control Workflow.

Purification Methodologies

-

Recrystallization: This is the primary method for bulk purification of the crude product. The principle relies on the differential solubility of the product and impurities in a chosen solvent system at varying temperatures. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. [7]This process effectively removes most inorganic salts and organic byproducts.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is the gold standard for both analyzing purity and, when necessary, achieving the highest levels of purification. [8] * Analytical HPLC: Used to assess the chemical purity of the final product. The significant hydrophobicity of the Fmoc group allows for excellent separation from impurities that may lack this group. [8] * Chiral HPLC: This is a non-negotiable step to confirm the enantiomeric purity. The D- and L-enantiomers are separated on a chiral stationary phase (CSP). [9][10]For use in peptide synthesis, the enantiomeric excess (ee) must be greater than 99%. [9] * Preparative HPLC: If recrystallization does not yield the desired purity, the analytical method can be scaled up to a preparative scale to isolate the pure compound. [8]

Data Presentation: Specifications and Analytical Conditions

Table 1: Product Specifications for this compound

| Parameter | Specification | Rationale |

| Appearance | Off-white powder | Indicates absence of colored impurities. [3] |

| Molecular Formula | C₂₄H₂₀INO₄ | Defines the elemental composition. [3] |

| Molecular Weight | 513.4 g/mol | Confirmed by Mass Spectrometry. [3] |

| Chemical Purity (HPLC) | ≥ 98% | Ensures minimal side-product incorporation during SPPS. [3] |

| Enantiomeric Purity (Chiral HPLC) | ≥ 99% D-isomer | Prevents enantiomeric contamination in the final peptide. [9] |

| Melting Point | 147-152 °C | A sharp range indicates high purity. [3] |

| Optical Rotation [a]D²⁵ | +19 ± 2º (c=1 in DMF) | Confirms the correct stereoisomer. [3] |

Table 2: Typical Analytical HPLC Conditions

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) |

| Gradient | 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm & 265 nm [8] |

| Injection Volume | 10-20 µL |

Conclusion: A Validated Pathway to a Critical Reagent

The synthesis and purification of this compound is a multi-step process that demands careful control over reaction conditions and rigorous analytical validation. By employing a regioselective Sandmeyer-type iodination followed by a robust Fmoc-OSu protection protocol, a high-quality crude product can be reliably obtained. Subsequent purification, primarily through recrystallization and verified by a suite of analytical techniques including RP-HPLC, chiral HPLC, and mass spectrometry, ensures the final product meets the stringent purity requirements for advanced applications. This detailed guide provides researchers and drug development professionals with a validated and scientifically-grounded framework for producing this critical non-canonical amino acid, thereby enabling the next generation of peptide-based therapeutics and research tools.

References

- The Science Behind Fmoc-OSu: Mechanisms and Applications in Peptide Drug Development. (2025). Ningbo Inno Pharmchem Co., Ltd.

- Synthesis and explosion hazards of 4-Azido-L-phenylalanine.

- Fmoc-DL-Phe-OH synthesis mechanism and reaction conditions. Benchchem.

- A simple general method for (radio)iodination of a phenylalanine residue in peptides: preparation of [cyclic][D-Pen2,4'-125I-Phe4,D-Pen5]enkephalin, a peptide with extraordinary selectivity for .delta.-opioid receptors.

- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem.

- 4-(131I)Iodo-L-phenylalanine | 76641-05-9. Benchchem.

- Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Fmoc-D-Glu-OH. Benchchem.

- Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. (2023). JoVE.

- Sandmeyer reaction. Wikipedia.

- Fmoc-D-phenylalanine. Chem-Impex.

- impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).

- This compound. Chem-Impex.

- The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determin

- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St

- A simple general method for (radio)iodination of a phenylalanine residue in peptides.

- Understanding the Chemical Properties and Applications of Fmoc-D-4-F-Phenylalanine. Ningbo Inno Pharmchem Co., Ltd.

- Fmoc-D-phenylalanine. BOC Sciences.

- Why use potassium iodide instead of copper iodide in Sandmeyer reaction?. Chemistry Stack Exchange.

- Recent trends in the chemistry of Sandmeyer reaction: a review.

- Synthesis of Aryl Iodides from Arylhydrazines and Iodine.

- Fmoc-p-phenyl-D-Phenylalanine. Chem-Impex.

- Fmoc-3-iodo-L-phenylalanine. Chem-Impex.

- Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

- Facile t-BOC and FMOC Amino Acid Chiral Separ

- Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separ

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide.

- The Synthesis of dl-3,5-Diiodo-4-(2',4'-diiodo-3'-hydroxyphenoxy)- phenylalanine, a Physiologically Inactive Isomer of Thyroxine.

- Fmoc-OSu Synthesis - New Process. Omizzur.

- Separation of equal amounts of D-phenylalanine and L-phenylalanine.

- 3-Iodo-L-phenylalanine. Chem-Impex.

- Separation of DL-Phenylalanine by Chiral Selector‐Supported Ultrafiltration.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

- 3-Iodo-L-phenylalanine | Noncanonical Amino Acid. MedchemExpress.com.

- Chiral separation of phenylalanine using Dphenylalanine imprinted membrane containing L-phenylalanine imprinted submicron/nanoscale beads.

- Supramolecular Chiral Discrimination of D-Phenylalanine Amino Acid Based on a Perylene Bisimide Derivative.

- Fmoc-4-iodo-D-phenylalanine. Chem-Impex.

- Amino Acid Sidechain Deprotection. Aapptec Peptides.

- This compound (Cas 478183-67-4). Parchem.

- 3-IODO-DL-PHENYLALANINE | 20846-38-2. ChemicalBook.

- Fmoc Amino Acids for SPPS. AltaBioscience.

- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI.

- This compound. BIOFOUNT.

- Modern Analytical Technique for Characteriz

Sources

Spectroscopic data (NMR, IR, MS) of Fmoc-3-iodo-D-phenylalanine

An In-Depth Technical Guide to the Spectroscopic Characterization of Fmoc-3-iodo-D-phenylalanine

Introduction

This compound is a crucial building block in modern peptide synthesis and drug discovery.[1][2] Its structure, incorporating a bulky fluorenylmethoxycarbonyl (Fmoc) protecting group, a D-configured chiral center, and an iodine atom on the phenyl ring, presents a unique set of characteristics that are leveraged in various applications, from solid-phase peptide synthesis (SPPS) to the development of novel therapeutics, including those for cancer research.[1][2] The presence of iodine also opens avenues for radiolabeling and imaging studies.[1][2]

A thorough understanding of the spectroscopic properties of this compound is paramount for its effective utilization. This guide provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but also the rationale behind the experimental methodologies and the interpretation of the results. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this important synthetic amino acid.

The molecular structure of this compound is illustrated below:

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

The comprehensive characterization of this compound involves a multi-technique spectroscopic approach. The general workflow is outlined below:

Sources

Fmoc-3-iodo-D-phenylalanine: A Comprehensive Guide to Solubility and Stability in Synthetic Applications

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and target affinity. Fmoc-3-iodo-D-phenylalanine is a pivotal building block, offering a unique combination of steric bulk, conformational constraint, and a site for further chemical modification or radiolabeling via the iodine atom. However, its successful application in Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on its behavior in solution—specifically its solubility and stability. This guide provides a deep dive into these critical parameters across a range of solvents, offering field-proven insights, quantitative data, and robust experimental protocols to empower researchers in optimizing their synthetic workflows.

Introduction: The Strategic Value of this compound

This compound is a derivative of the essential amino acid phenylalanine, protected at the N-terminus by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. Its strategic importance in peptide synthesis and drug development stems from several key features:

-

Stereochemical Control : The D-configuration is instrumental in enhancing proteolytic resistance, a critical factor for improving the in-vivo half-life of peptide therapeutics.

-

Structural Modulation : The bulky iodine atom at the meta position of the phenyl ring introduces significant steric hindrance, which can be leveraged to enforce specific peptide conformations and enhance binding to biological targets.

-

Bio-conjugation and Imaging : The iodine atom serves as a versatile handle for post-synthetic modifications, including cross-coupling reactions and, notably, the introduction of radioisotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for radiolabeling and imaging studies.

The success of any synthesis utilizing this valuable reagent begins with a thorough understanding of its interaction with the solvents used in the SPPS workflow. Inadequate solubility can lead to incomplete coupling reactions, resulting in truncated or deletion sequences, while instability can generate impurities that complicate purification and compromise the final product's integrity.

Solubility Profile: Ensuring Complete Reagent Availability

The solubility of an Fmoc-amino acid is a function of the interplay between the hydrophobic Fmoc group, the specific side chain, and the polarity of the solvent. For this compound, the large, nonpolar aromatic system (fluorenyl and iodophenyl groups) dictates a preference for polar aprotic solvents.

Causality of Solvent Choice in SPPS

The primary role of the solvent in SPPS is to swell the resin support, allowing reagents to access the reactive sites, and to fully dissolve all reactants, ensuring the reaction proceeds to completion efficiently. Polar aprotic solvents are the industry standard for Fmoc-based SPPS because they fulfill these requirements without interfering with the underlying chemistry.

-

N,N-Dimethylformamide (DMF) : The most common solvent in SPPS, offering an excellent balance of resin-swelling and solvating capabilities. Its primary drawback is its slow decomposition to dimethylamine, a secondary amine that can cause premature Fmoc deprotection.

-

N-Methyl-2-pyrrolidone (NMP) : A solvent with greater solvating power than DMF, often employed for difficult couplings or aggregating sequences. However, some studies report that Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods compared to DMF.

-

Dichloromethane (DCM) : Primarily used in older Boc-chemistry protocols and for washing steps in Fmoc-SPPS. It is generally a poor solvent for dissolving Fmoc-amino acids and is not recommended for coupling steps.

-

"Green" Solvents : In response to the hazardous classification of DMF and NMP, greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) are being explored. While promising, their solvating power for all reagents must be empirically verified. Studies have shown that 2-MeTHF is a good solvent

Key features and advantages of using Fmoc-3-iodo-D-phenylalanine

An In-depth Technical Guide to Fmoc-3-iodo-D-phenylalanine: A Strategic Building Block for Advanced Peptide Science

Introduction: The Emergence of a Multifunctional Amino Acid

In the landscape of peptide chemistry and drug development, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for enhancing therapeutic properties and exploring novel biological functions.[1][2] Among the diverse arsenal of available UAAs, this compound stands out as a uniquely versatile building block. This guide provides a comprehensive overview of its core features, strategic advantages, and practical applications, offering researchers and drug development professionals the insights needed to leverage its full potential.

This compound is a derivative of the amino acid phenylalanine, distinguished by three critical modifications: a fluorenylmethoxycarbonyl (Fmoc) protecting group, an iodine atom on the phenyl ring, and a D-enantiomeric configuration.[3] This combination of features is not coincidental; it is a deliberate design that transforms a simple amino acid into a powerful tool for creating peptides with enhanced stability, tailored functionalities, and unique biophysical properties.

| Property | Value | Source |

| CAS Number | 478183-67-4 | [3][4][5][6] |

| Molecular Formula | C₂₄H₂₀INO₄ | [3][4][5][6] |

| Molecular Weight | 513.32 g/mol | [4][6] |

| Appearance | Off-white powder | [3] |

| Purity | ≥95-98% (HPLC) | [3][6] |

| Melting Point | 147-152 °C | [3] |

| Storage | 0-8 °C, protect from light | [3] |

Deconstructing the Advantage: The Three Pillars of Functionality

The power of this compound lies in the synergistic interplay of its three key structural features. Understanding the role of each component is essential for its strategic application.

The Fmoc Group: Enabling Solid-Phase Synthesis

The Nα-fluorenylmethoxycarbonyl (Fmoc) group is the lynchpin for the molecule's utility in modern peptide synthesis. As a base-labile protecting group, it is central to the Fmoc/tBu strategy of solid-phase peptide synthesis (SPPS).[7][8] Its removal is achieved under mild basic conditions (typically with piperidine), which do not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the resin.[7][8] This orthogonality is fundamental to the stepwise, controlled assembly of complex peptide sequences on a solid support.[1][2]

The D-Configuration: Engineering Proteolytic Stability

Nature predominantly utilizes L-amino acids in protein synthesis. Consequently, proteases—the enzymes responsible for protein and peptide degradation—are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[9] By incorporating D-amino acids, such as 3-iodo-D-phenylalanine, the resulting peptide becomes resistant to this enzymatic degradation.[9][10][11]

Key Advantages of D-Amino Acid Incorporation:

-

Enhanced Proteolytic Resistance: The primary benefit is a significant increase in the peptide's half-life in biological systems.[10][12]

-

Improved Bioavailability: Increased stability against enzymatic breakdown can lead to improved oral and systemic bioavailability of peptide drugs.[9][10]

-

Modulation of Biological Activity: The stereochemical inversion can alter the peptide's three-dimensional conformation, which can in turn modulate its binding affinity and selectivity for its target receptor.[9][13] This can lead to the development of highly potent agonists or selective antagonists.

The Iodine Atom: A Versatile Chemical Handle

The iodine atom on the phenyl ring is arguably the most powerful feature for post-synthetic modification and analysis. It serves as a versatile handle for a variety of chemical transformations and biophysical applications.

-

Cross-Coupling Chemistry: The carbon-iodine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.[14][15] This allows for the site-specific introduction of a vast array of functionalities onto the peptide scaffold after its synthesis, including:

-

Aryl or heteroaryl groups (Suzuki coupling) to probe aromatic interactions or enhance binding.[16]

-

Alkynes (Sonogashira coupling) for subsequent "click" chemistry conjugations.

-

Fluorescent probes, biotin tags, or other reporter molecules.

-

-

Biophysical and Structural Probes: The heavy iodine atom is a valuable tool in structural biology. Its ability to produce a strong anomalous signal can facilitate phase determination in X-ray crystallography.[17] Site-specific incorporation of p-iodo-L-phenylalanine has been successfully used to solve protein crystal structures.[17]

-

Radiolabeling: The iodine can be replaced with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making it an excellent candidate for developing peptide-based radiopharmaceuticals for imaging (SPECT) or therapeutic applications.[18][19][20]

Experimental Protocols: A Practical Guide

The true value of a building block is realized in its practical application. The following protocols provide a self-validating framework for the successful incorporation and modification of this compound.

Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual coupling cycle for incorporating this compound into a growing peptide chain on a resin support using the Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-diisopropylethylamine (DIPEA)

-

Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: Methanol (MeOH)

-

Reaction vessel with a sintered glass filter

Methodology (0.1 mmol scale):

-

Resin Swelling: a. Place the resin in the reaction vessel. b. Add DMF (approx. 10 mL/g resin) and agitate gently for 30 minutes to swell the resin beads.[1] c. Drain the DMF.

-

Fmoc Deprotection (for resin with a pre-loaded, Fmoc-protected amino acid): a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh portion of the deprotection solution and agitate for 15-20 minutes to ensure complete removal of the Fmoc group.[7] d. Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine. e. Self-Validation: Perform a Kaiser test on a few resin beads. A positive result (blue beads) confirms the presence of a free primary amine.

-

Amino Acid Coupling: a. In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF (2 mL). b. Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes. This pre-activates the amino acid. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the mixture for 1-2 hours at room temperature.[2][7] e. Self-Validation: After the coupling time, perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated ("double coupling").

-

Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to remove excess reagents and byproducts.

-

Chain Elongation: a. The resin is now ready for the next deprotection and coupling cycle. Repeat steps 2-4 for each subsequent amino acid in the sequence.

Protocol 2: Peptide Cleavage and Deprotection

Once the peptide sequence is fully assembled, it must be cleaved from the solid support and all side-chain protecting groups must be removed.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v). (TIS and water act as scavengers to protect sensitive residues).

-

Cold diethyl ether

Methodology:

-

Resin Preparation: After the final coupling and washing steps, perform a final Fmoc deprotection (if the N-terminus is to be free). Wash the resin with DCM (3 x 10 mL) and dry it thoroughly under vacuum.[1]

-

Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL/g resin).[2] b. Agitate the mixture gently at room temperature for 2-4 hours.[1][2]

-

Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.[1][2] c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion: A Strategic Asset in Peptide Design

This compound is more than just another unnatural amino acid; it is a strategic tool that empowers researchers to overcome fundamental challenges in peptide science. The engineered resistance to proteolysis conferred by its D-configuration addresses the critical issue of in-vivo stability, a major hurdle for peptide therapeutics.[9][11] Simultaneously, the iodine atom provides an invaluable chemical handle for post-synthetic diversification, allowing for the creation of complex peptidomimetics, the introduction of biophysical probes, and the development of targeted radiopharmaceuticals.[3][14][18] By mastering the incorporation and modification of this versatile building block, scientists and drug developers can significantly expand their capabilities in designing the next generation of sophisticated and effective peptide-based molecules.

References

-

LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of D-Amino Acids in Peptide Therapeutics: Featuring Boc-Gln(Xan). Retrieved from [Link]

-

Marchesan, S., Vargiu, A. V., & Styan, K. E. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 17(23), 2663–2669. Retrieved from [Link]

-

Lin, Y. A., et al. (2017). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 49(6), 1077-1090. Retrieved from [Link]

-

BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

-

Chemistry For Everyone. (2025, June 1). How Is Solid-Phase Peptide Synthesis Used To Incorporate Unnatural Amino Acids? [Video]. YouTube. Retrieved from [Link]

-

Wang, L., et al. (2022). Peptide probes with high affinity to target protein selection by phage display and characterization using biophysical approaches. RSC Advances, 12(22), 13867-13874. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P94764]. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Iodo-Amino Acid Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

-

Huang, H. W. (2010). Biophysical characterization of peptide–membrane interactions. Molecular BioSystems, 6(10), 1825-1839. Retrieved from [Link]

-

El-Faham, A., & Al-Marhoon, Z. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1097. Retrieved from [Link]

-

Omizzolo.com. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]

-

Cornish, V. W., Benson, D. R., Altenbach, C. A., Hideg, K., Hubbell, W. L., & Schultz, P. G. (1994). Site-specific incorporation of biophysical probes into proteins. Proceedings of the National Academy of Sciences, 91(8), 2910-2914. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis. Retrieved from [Link]

-

Aydin, M., & Aydin, D. (2019). Membrane Active Peptides and Their Biophysical Characterization. International Journal of Molecular Sciences, 20(22), 5779. Retrieved from [Link]

-

Oza, V. B., et al. (2009). Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors. PLoS ONE, 4(1), e4124. Retrieved from [Link]

-

Lee, S., & Xie, J. (2015). Peptide-Based Probes for Targeted Molecular Imaging. Biochemistry, 54(6), 1304–1319. Retrieved from [Link]

-

Sparrow, J. T., & Gotto, A. M. (1982). Synthesis of a peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Journal of Lipid Research, 23(4), 646-651. Retrieved from [Link]

-

Xie, J., & Schultz, P. G. (2005). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Journal of the American Chemical Society, 127(38), 13164-13165. Retrieved from [Link]

-

Felix, A. M., Wang, C. T., Heimer, E. P., & Fournier, A. (1988). Iodination of aryltrimethylsilanes. A mild approach to (iodophenyl)alanine. The Journal of Organic Chemistry, 53(11), 2544-2547. Retrieved from [Link]

-

Shevelev, A. B., et al. (2023). The Effect of Three Complexes of Iodine with Amino Acids on Gene Expression of Model Antibiotic Resistant Microorganisms Escherichia coli ATCC BAA-196 and Staphylococcus aureus ATCC BAA-39. International Journal of Molecular Sciences, 24(13), 10899. Retrieved from [Link]

-

Dias, N., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Future Medicinal Chemistry, 16(11), 1147-1162. Retrieved from [Link]

-

El-Faham, A., & Al-Marhoon, Z. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1097. Retrieved from [Link]

-

Lahoutte, T., et al. (2003). Comparative biodistribution of iodinated amino acids in rats: selection of the optimal analog for oncologic imaging outside the brain. Journal of Nuclear Medicine, 44(9), 1497-1503. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

Kotha, S., & Khedkar, P. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Organic Letters, 14(1), 334-337. Retrieved from [Link]

-

Dias, N., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 16(11), 1147-1162. Retrieved from [Link]

-

Kumar, A., & Singh, S. (2015). Implications of aromatic–aromatic interactions: From protein structures to peptide models. Peptide Science, 104(5), 525-541. Retrieved from [Link]

-

Sumie, N., et al. (2021). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. Molecules, 26(15), 4478. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. bio-fount.com [bio-fount.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. FMOC-D-3-IODOPHENYLALANINE | CymitQuimica [cymitquimica.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. lifetein.com [lifetein.com]

- 11. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 16. Implications of aromatic–aromatic interactions: From protein structures to peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

- 19. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparative biodistribution of iodinated amino acids in rats: selection of the optimal analog for oncologic imaging outside the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Unique Building Block for Advanced Peptide Science

An In-Depth Technical Guide to Fmoc-3-iodo-D-phenylalanine for Researchers and Drug Development Professionals

This compound is a specialized, non-natural amino acid derivative that has become an invaluable tool in modern peptide chemistry, drug discovery, and structural biology. Its unique trifunctional structure—comprising a base-labile Fmoc protecting group, a D-chiral center, and a strategically placed iodine atom—provides researchers with a versatile building block for creating sophisticated peptides with enhanced properties and novel functionalities.

This guide, intended for scientists and professionals in the field, offers a comprehensive overview of this compound, covering its commercial availability, critical applications, and practical experimental considerations. The incorporation of this amino acid is a key strategy in the development of peptide-based therapeutics, advanced imaging agents, and complex biomaterials.[1][2][3] The presence of the D-enantiomer offers inherent resistance to enzymatic degradation, a crucial feature for improving the in-vivo stability and bioavailability of peptide drugs. Meanwhile, the iodine atom serves as a versatile functional handle for a variety of chemical modifications, most notably for radiolabeling and as a heavy-atom tool for X-ray crystallography.[1][4]

Physicochemical Properties and Specifications

A clear understanding of the compound's properties is essential for its effective use in the laboratory. The key specifications for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 478183-67-4 | [1][5][6][7][8] |

| Molecular Formula | C₂₄H₂₀INO₄ | [1][5][6][7] |

| Molecular Weight | ~513.33 g/mol | [1][5][7] |

| Appearance | Off-white to white powder/solid | [1][2][5] |

| Purity | Typically ≥95% to ≥98% (by HPLC) | [1][5][6][7] |

| Melting Point | 147-152 °C | [1][8] |

| Optical Rotation | [a]D²⁵ = +19 ± 2º (c=1 in DMF) | [1] |

| Storage Conditions | Store at 0-8 °C; for long-term, -20 °C is recommended | [1][8][9] |

Commercial Suppliers and Pricing Analysis

This compound is available from a range of specialty chemical suppliers. Pricing and availability can vary based on purity, quantity, and supplier. Researchers should consider these factors when sourcing the material for their specific experimental needs. The table below provides a comparative snapshot of representative commercial offerings.

| Supplier | Product Name | Purity | Available Quantities | Representative Pricing (USD/EUR) |

| Chem-Impex | This compound | ≥ 98% (HPLC) | Not specified | Price not listed |

| CymitQuimica | FMOC-D-3-IODOPHENYLALANINE | 95% | 100mg, 250mg, 1g, 5g, 10g | €25 (100mg), €31 (250mg), €79 (1g), €213 (5g), €562 (10g)[5] |

| ChemUniverse | This compound | 97% | 250mg, 1g, 5g | $51.00 (250mg), $122.00 (1g), $482.00 (5g)[7] |

| Aladdin Scientific | This compound | min 95% | 1 gram | $49.99 (1g)[6] |

| Parchem | This compound | Not specified | Bulk quantities available | Quote required |

| Sigma-Aldrich | This compound | 98% | Not specified | Price not listed |

Note: Prices are subject to change and may not include shipping and handling fees. Researchers are advised to request formal quotes from suppliers.

Core Applications in Scientific Research

The unique molecular architecture of this compound enables its use in several high-impact research areas.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] The Fmoc group provides reliable α-amine protection that can be removed under mild basic conditions (typically with piperidine), which preserves acid-labile side-chain protecting groups and the peptide-resin linkage.[3] Its incorporation into a peptide sequence allows for the precise placement of an iodinated D-amino acid, which can confer enhanced proteolytic stability and modulate the peptide's conformational properties.[3]

Caption: Workflow for incorporating this compound in SPPS.

Radiolabeling for Molecular Imaging and Therapy

The iodine atom on the phenyl ring is a key feature for radiolabeling.[1][2] It allows for the straightforward introduction of radioactive iodine isotopes (e.g., ¹²³I for SPECT, ¹²⁴I for PET, or ¹²⁵I/¹³¹I for radioligand assays and radiotherapy) into a peptide sequence.[10] This is often achieved via isotopic exchange reactions, where a stable iodine atom is swapped for a radioactive one. Peptides labeled in this manner are powerful tools for:

-

Diagnostic Imaging: Visualizing the location and density of specific receptors or biomarkers in vivo.

-

Targeted Radionuclide Therapy: Delivering a cytotoxic radioactive payload directly to diseased tissues, such as tumors.[11]

-

Biodistribution Studies: Quantifying how a peptide drug is distributed, metabolized, and cleared from the body.

Structural Biology and X-ray Crystallography

The high electron density of the iodine atom makes it an excellent "heavy atom" for solving the phase problem in X-ray crystallography.[4] By incorporating this compound at a specific site within a protein or peptide, crystallographers can use techniques like single-wavelength anomalous dispersion (SAD) to determine the three-dimensional structure of the molecule.[4][12] This method can be more efficient than traditional approaches and does not significantly perturb the native protein structure.[4]

Caption: Structure-function relationships of this compound.

Experimental Protocol: Incorporation via Fmoc-SPPS

This section provides a generalized, self-validating protocol for the manual coupling of this compound onto a solid-phase resin.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)

-

This compound

-

Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

Coupling Reagents: HBTU (or HCTU/HATU) and N,N-diisopropylethylamine (DIPEA)

-

Solvents: DMF, Dichloromethane (DCM)

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel with frit

Methodology:

-

Resin Swelling: Place the resin in the reaction vessel. Add DCM and gently agitate for 20-30 minutes. Drain the DCM and wash thoroughly with DMF (3x).

-

Fmoc Deprotection: Add the deprotection solution to the resin. Agitate for 3 minutes, then drain. Repeat with fresh deprotection solution for 10-15 minutes to ensure complete removal of the Fmoc group.

-

Causality: Piperidine is a secondary amine base that specifically cleaves the dibenzofulvene-piperidine adduct from the N-terminus, liberating the free amine for the next coupling step.

-

-

Washing: Thoroughly wash the resin with DMF (5-6x) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.

-

Coupling Reaction Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (0.95 eq. relative to the amino acid) in a minimal volume of DMF. Add DIPEA (2 eq. relative to HBTU) and pre-activate for 1-2 minutes.

-

Causality: HBTU is a coupling activator that converts the carboxylic acid of the amino acid into a more reactive ester, facilitating rapid amide bond formation. DIPEA acts as a non-nucleophilic base to activate the reaction.

-

-

Coupling to Resin: Add the activated amino acid solution to the deprotected resin. Agitate under an inert atmosphere for 1-2 hours.

-

Monitoring and Washing: Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion (a negative test indicates no free primary amines remain). Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Cycle Repetition: The resin is now ready for the deprotection of the newly added this compound and the coupling of the next amino acid in the sequence.

-

Final Cleavage and Deprotection: After the full peptide is synthesized, it is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

Handling, Storage, and Quality Control

Safety and Handling:

-

Always handle this compound in a well-ventilated area or fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.[9][13]

Storage:

-

For short-term use (weeks), store the compound in a tightly sealed container at 0-8 °C.[1][8]

-

For long-term storage (months to years), it is best kept at -20 °C to prevent degradation.[9]

Quality Control:

-

The identity and purity of the compound should be verified upon receipt. The most common analytical method is High-Performance Liquid Chromatography (HPLC), which should confirm a purity of ≥95-98%.[1]

-

Mass spectrometry can be used to confirm the correct molecular weight (513.33 m/z).

Conclusion

This compound is more than just another amino acid derivative; it is a strategic tool for innovation in peptide science. Its ability to enhance peptide stability, enable precise radiolabeling, and facilitate structural studies makes it a cornerstone for developing next-generation diagnostics and therapeutics. By understanding its properties and mastering its application in SPPS, researchers can unlock new possibilities in drug design and biomedical research.

References

-

This compound, min 95%, 1 gram. (n.d.). Aladdin Scientific. Retrieved from [Link]

-

This compound [P94764] - ChemUniverse. (n.d.). Retrieved from [Link]

-

Krasnoperov, V., et al. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Pharmaceuticals. Retrieved from [Link]

-

Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC. (2022). National Center for Biotechnology Information. Retrieved from [Link]

- Bertrand, R., et al. (2016). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. Organic Letters.

-

Direct radioiodination techniques used for peptide labeling. - ResearchGate. (n.d.). Retrieved from [Link]

-

Rapid and Efficient Radiolabeling of Short Peptides | ACS Omega. (2023). ACS Publications. Retrieved from [Link]

-

This compound - BIOFOUNT. (n.d.). Retrieved from [Link]

-

The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

fmoc-d-3-iodophenylalanine - ChemBK. (2024). Retrieved from [Link]

- Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia - Google Patents. (n.d.).

-

This compound | C24H20INO4 | CID 46737401 - PubChem. (n.d.). Retrieved from [Link]

-

The Versatility of 3-Iodo-L-Tyrosine: From Neurotransmitter Synthesis to Prolactin Secretion. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Xie, J., et al. (2004). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Protein Science. Retrieved from [Link]

-

Fmoc-3-iodo-l-phenylalanine (C24H20INO4) - PubChemLite. (n.d.). Retrieved from [Link]

-

The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FMOC-D-3-IODOPHENYLALANINE | CymitQuimica [cymitquimica.com]

- 6. calpaclab.com [calpaclab.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. This compound | 478183-67-4 [sigmaaldrich.com]

- 9. bio-fount.com [bio-fount.com]

- 10. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CA2630848A1 - Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. chembk.com [chembk.com]

A Technical Guide to the Applications of Iodinated Phenylalanines in Scientific Research and Drug Development

This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of iodinated phenylalanines. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical methodologies that underscore the utility of these unique amino acid analogues. From their foundational role in radiopharmaceuticals to their innovative use in structural biology and peptide chemistry, we will uncover the versatility of iodinated phenylalanines as indispensable tools in modern scientific inquiry.

Introduction: The Versatility of a Halogenated Amino Acid

Iodinated phenylalanines are derivatives of the essential amino acid phenylalanine, where one or more hydrogen atoms on the phenyl ring are substituted with iodine. This seemingly simple modification imparts a range of unique chemical and physical properties that have been exploited across various scientific disciplines. The introduction of the bulky, electron-rich iodine atom can influence the conformation and biological activity of peptides and proteins, while the availability of various iodine isotopes, both stable and radioactive, opens up a vast landscape of applications.

The primary isomers of interest are 2-iodophenylalanine, 3-iodophenylalanine, and 4-iodophenylalanine, with the position of the iodine atom significantly impacting their utility. This guide will navigate through the key applications of these compounds, providing both the theoretical underpinnings and practical insights necessary for their successful implementation in a research or development setting.

Radiopharmaceuticals: Illuminating and Treating Disease

One of the most significant applications of iodinated phenylalanines lies in the field of nuclear medicine, where their radioiodinated forms serve as powerful agents for both diagnostic imaging and targeted radiotherapy, particularly in oncology.

Diagnostic Imaging with PET and SPECT

Radioiodinated phenylalanine analogues, such as 4-[¹²³I]iodo-L-phenylalanine (IPA-123) and p-[¹²⁴I]iodo-L-phenylalanine ([¹²⁴I]IPA), are valuable tracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging.[1] Their efficacy stems from the increased demand for amino acids by rapidly proliferating tumor cells. These cells often overexpress specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which facilitates the uptake of iodinated phenylalanine analogues.[2] This targeted accumulation allows for the visualization of tumors, particularly malignant gliomas, with high specificity.[1]

Initial clinical evaluations have demonstrated the safety and effectiveness of IPA-123 for brain tumor imaging, as it can cross the blood-brain barrier and accumulate in malignant gliomas.[3]

Targeted Radionuclide Therapy

Beyond diagnostics, radioiodinated phenylalanines are being investigated for their therapeutic potential. By incorporating a cytotoxic radioisotope like Iodine-131 (¹³¹I), which emits beta particles, these molecules can deliver a targeted dose of radiation directly to tumor cells. 4-(¹³¹I)Iodo-L-phenylalanine ([¹³¹I]IPA) is a promising candidate for systemic endoradiotherapy.[2] Research has shown that [¹³¹I]IPA not only acts as a cytotoxic agent but also possesses cytostatic and radiosensitizing properties, potentially enhancing the efficacy of external beam radiation therapy.[2][4]

Clinical studies have explored the combination of [¹³¹I]IPA with external radiation therapy for recurrent glioblastoma, demonstrating a favorable safety profile and preliminary efficacy.[4] Preclinical studies in rat models with cerebral gliomas have shown that the combination of [¹³¹I]IPA and external photon radiotherapy significantly prolongs survival.[5]

Comparative Uptake of Iodinated Phenylalanine Isomers

The choice of isomer and stereochemistry (L- or D-form) can significantly influence the biodistribution and tumor uptake of radioiodinated phenylalanines. Studies have shown that both [¹²³I]-2-iodo-L-phenylalanine and its D-isomer exhibit high and specific uptake in various tumor cell lines, transported primarily by LAT1.[1][2][5][6][7][8] Interestingly, [¹²³I]-2-iodo-D-phenylalanine demonstrated faster blood clearance, which could be advantageous in reducing the radiation dose to other organs.[1][2][5][6][7][8]

| Compound | Cancer Cell Lines Tested | Key Findings | Reference |

| [¹²³I]-2-iodo-L-phenylalanine | A549, A2058, C6, C32, Capan2, EF43fgf4, HT29, R1M | High and specific uptake mediated by LAT1. | [6][8] |

| [¹²³I]-2-iodo-D-phenylalanine | A549, A2058, C6, C32, Capan2, EF43fgf4, HT29, R1M | Similar high uptake to the L-isomer, but with faster blood clearance. | [6][8] |

| [¹²⁵I]-4-iodophenylalanine | MCF-7 (breast cancer) | Significant uptake, indicating potential for breast cancer imaging. | [9] |

Radioiodination Methodologies: A Comparative Overview

Several methods are available for the radioiodination of phenylalanine and peptides, each with its own advantages and limitations.

| Method | Principle | Advantages | Disadvantages | Key Applications |

| Chloramine-T | Oxidative iodination using N-chloro-p-toluenesulfonamide to generate an electrophilic iodine species. | Simple, rapid, and efficient for tyrosine and histidine residues. | Can cause oxidative damage to sensitive proteins. | Labeling of peptides and proteins. |

| Iodogen | Solid-phase oxidant (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) that is insoluble in aqueous solutions. | Milder than Chloramine-T, minimizing protein damage. | Slower reaction times. | Labeling of sensitive proteins and peptides. |

| Lactoperoxidase | Enzymatic iodination that is very gentle. | Highly specific for tyrosine residues and minimizes protein damage. | Requires the presence of hydrogen peroxide. | Labeling of very sensitive proteins. |

| Copper-Catalyzed Halogen Exchange | Nucleophilic substitution of a precursor molecule (e.g., bromo- or stannyl-phenylalanine) with radioiodide. | Allows for the synthesis of no-carrier-added radiotracers with high specific activity. | Requires synthesis of a precursor molecule. | Preparation of high-purity radioiodinated phenylalanines for PET and SPECT. |

| Bolton-Hunter Reagent | Indirect labeling via an acylation reaction with a pre-iodinated reagent. | Useful for proteins lacking accessible tyrosine or histidine residues. | Modifies the protein structure more significantly. | Labeling of proteins at lysine residues or the N-terminus. |

A Tool for Structural Biology: Phasing in X-ray Crystallography

Non-radioactive 4-iodophenylalanine has emerged as a valuable tool in structural biology, particularly for determining the three-dimensional structures of proteins and peptides using X-ray crystallography. The heavy iodine atom acts as an anomalous scatterer of X-rays, which can be used to solve the "phase problem" in crystallography.

The site-specific incorporation of 4-iodophenylalanine into a protein can be achieved using amber suppression technology.[10] This involves genetically encoding the unnatural amino acid in response to a stop codon (amber TAG codon). The presence of the iodine atom facilitates single-wavelength anomalous dispersion (SAD) experiments, simplifying the process of structure determination.[10] A key advantage is that the incorporation of 4-iodophenylalanine often does not significantly perturb the overall protein structure.[10]

Building Blocks for Novel Peptides and Proteins

Iodinated phenylalanines, particularly in their Fmoc-protected forms (e.g., Fmoc-4-iodophenylalanine), are valuable building blocks in solid-phase peptide synthesis (SPPS). The incorporation of these unnatural amino acids into peptide sequences can be used to:

-

Introduce a heavy atom for structural studies.

-

Serve as a handle for further chemical modifications , such as Suzuki-Miyaura cross-coupling reactions.

-

Modulate the biological activity and conformational properties of peptides.

Experimental Protocol: Fmoc-Solid Phase Peptide Synthesis with 4-Iodophenylalanine

The following is a generalized protocol for the manual Fmoc-based solid-phase synthesis of a peptide incorporating 4-iodophenylalanine.

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-4-iodo-L-phenylalanine

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, or HCTU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve 3-5 equivalents of Fmoc-4-iodophenylalanine and a suitable coupling reagent in DMF.

-

Add 6-10 equivalents of DIPEA to the mixture to pre-activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide with cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Spectroscopic Probes for Studying Molecular Interactions

Iodinated phenylalanines can also be employed as spectroscopic probes to investigate protein and peptide structure and interactions. The iodine atom can act as a collisional quencher of tryptophan fluorescence. By strategically placing an iodinated phenylalanine residue near a tryptophan, changes in the distance or orientation between these two residues, often induced by ligand binding or conformational changes, can be monitored through changes in fluorescence intensity.

Conclusion and Future Perspectives

Iodinated phenylalanines represent a class of versatile chemical tools with a broad and expanding range of applications in scientific research and drug development. Their utility in nuclear medicine for both diagnosing and treating cancer continues to be a major area of investigation, with ongoing efforts to develop new and more effective radioiodinated tracers and therapeutic agents. In the realm of structural biology, the use of iodinated phenylalanines for phasing in X-ray crystallography has streamlined the process of protein structure determination. Furthermore, their role as building blocks in peptide synthesis and as spectroscopic probes provides researchers with powerful tools to design novel bioactive molecules and to study complex biological processes.

As our understanding of the chemical and biological properties of these compounds deepens, and as new methodologies for their synthesis and application are developed, the importance of iodinated phenylalanines in the scientific landscape is set to grow even further.

References

- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. research.rug.nl [research.rug.nl]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 123/125I-labelled 2-iodo-L: -phenylalanine and 2-iodo-D: -phenylalanine: comparative uptake in various tumour types and biodistribution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Strategic Potential of Fmoc-3-iodo-D-phenylalanine in Next-Generation Peptide Design

Abstract

The development of peptide-based therapeutics is often challenged by inherent limitations such as poor metabolic stability and limited cell permeability.[1][2] The incorporation of unnatural amino acids (UAAs) into peptide scaffolds represents a paradigm shift in drug discovery, offering a robust toolkit to overcome these hurdles and engineer novel functionalities.[3][4][5] This technical guide focuses on Fmoc-3-iodo-D-phenylalanine, a uniquely versatile UAA that serves as a powerful linchpin for advanced peptide engineering. The presence of the D-enantiomer backbone enhances proteolytic resistance, while the strategically placed iodine atom on the phenyl ring acts as a reactive handle for a suite of bioorthogonal, palladium-catalyzed cross-coupling reactions. We provide an in-depth exploration of the core methodologies for its incorporation via Solid-Phase Peptide Synthesis (SPPS) and subsequent on-resin modifications, including Suzuki-Miyaura and Sonogashira couplings. Through detailed protocols, mechanistic insights, and application-focused case studies, this guide will equip researchers and drug developers with the knowledge to leverage this compound for creating covalently constrained peptides, sophisticated peptide-drug conjugates, and high-affinity biomolecular probes.

The Strategic Value of Unnatural Amino Acids in Peptide Therapeutics

Peptides occupy a privileged therapeutic space between small molecules and large biologics, offering high target specificity and potency.[1][2] However, their translation into effective drugs is frequently hampered by rapid degradation by proteases and poor membrane penetration. Unnatural amino acids (UAAs) are purpose-built chemical entities that address these limitations by introducing non-canonical structures and functionalities.[3][4]

The strategic incorporation of a UAA can confer several advantages:

-

Enhanced Proteolytic Stability: Modifying the peptide backbone, for instance by using D-amino acids, sterically hinders the recognition sites for proteases, thereby extending the in-vivo half-life of the peptide.[6]

-

Conformational Constraint: Introducing bulky side chains or creating cyclic structures can lock the peptide into a bioactive conformation, which often leads to increased receptor affinity and selectivity.[7]

-

Novel Chemical Functionality: Side chains can be equipped with reactive "handles" for post-synthetic modifications, allowing for the attachment of imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains to improve pharmacokinetic profiles.[8][9][10]

This compound is a prime example of a UAA designed for maximum impact. Its D-configuration provides inherent stability, while the iodo-phenyl group is a versatile precursor for carbon-carbon bond formation, a capability not present in any of the 20 canonical amino acids.[9]

Physicochemical Profile of this compound

Understanding the properties of the building block is fundamental to its successful application. The iodine atom significantly influences the steric and electronic nature of the phenylalanine side chain.

| Property | Value | Significance in Peptide Design |

| CAS Number | 205526-28-9 | Unique identifier for procurement. |

| Molecular Formula | C₂₄H₂₀INO₄ | Foundational data for synthesis calculations. |

| Molecular Weight | 529.33 g/mol | Essential for accurate reagent measurement in SPPS. |

| Configuration | D-Amino Acid | Confers resistance to enzymatic degradation by proteases. |

| Side Chain | 3-iodophenyl | The aryl iodide is a key reactive handle for Pd-catalyzed cross-coupling.[9][10] |

| Hydrophobicity | Increased | The iodine atom increases the hydrophobicity of the side chain, which can influence peptide folding, aggregation, and membrane interactions.[11][12] |

| Protecting Group | Fmoc | Base-labile protecting group, making it fully compatible with standard Fmoc/tBu SPPS chemistry.[6][13] |

The increased hydrophobicity is a critical consideration. While it can enhance binding in hydrophobic pockets of target proteins, it may also increase the potential for aggregation of the peptide during synthesis or formulation.[11][14] Researchers must balance these effects based on the overall peptide sequence.

Core Methodology: Incorporation into Peptides via SPPS

The foundation of creating modified peptides is the robust and reliable incorporation of the UAA into the growing chain using Solid-Phase Peptide Synthesis (SPPS).

Principles of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of Nα-Fmoc protected amino acids to a peptide chain growing on an insoluble resin support.[13][15] Each cycle consists of two primary steps: (1) removal of the temporary Fmoc group with a base (typically piperidine), and (2) coupling of the next Fmoc-protected amino acid, whose carboxyl group has been activated.[6]

Caption: General workflow for Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol for Incorporating this compound

This protocol outlines a standard manual coupling cycle on a 0.1 mmol scale.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIEA)

Protocol:

-

Resin Swelling: Place the peptide-resin from the previous cycle in a reaction vessel. Wash with DMF (3 x 1 min) to ensure the resin is fully swollen and accessible.[6]

-

Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. b. Drain the solution. c. Add fresh deprotection solution and agitate for an additional 10-15 minutes. This two-step process ensures complete removal of the Fmoc group. d. Drain and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

-